BenchChemオンラインストアへようこそ!

Propentofylline

phosphodiesterase inhibition cAMP signaling xanthine pharmacology

Select Propentofylline when your protocol demands a xanthine-derivative with differentiated PDE IV selectivity and adenosine transport blockade. Unlike pentoxifylline, which inhibits PDE III/IV non-selectively, Propentofylline demonstrates marked selectivity toward rolipram-sensitive PDE IV. It is the superior hAChE inhibitor among tested xanthines (IC₅₀ = 6.40 μM) and uniquely shifts purine signaling patterns in ischemic models—an effect absent with theophylline. For cell cycle studies, Propentofylline prolongs G2/M block vs. pentoxifylline’s abrogation. Cross-substitution risks experimental confounds in glial modulation, cAMP, or neuroinflammatory readouts. Verify purity and request a quote today.

Molecular Formula C15H22N4O3
Molecular Weight 306.36 g/mol
CAS No. 55242-55-2
Cat. No. B1679635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropentofylline
CAS55242-55-2
Synonyms1-(5'-oxohexyl)-3-methyl-7-propylxanthine
HWA 285
HWA-285
propentofylline
Molecular FormulaC15H22N4O3
Molecular Weight306.36 g/mol
Structural Identifiers
SMILESCCCN1C=NC2=C1C(=O)N(C(=O)N2C)CCCCC(=O)C
InChIInChI=1S/C15H22N4O3/c1-4-8-18-10-16-13-12(18)14(21)19(15(22)17(13)3)9-6-5-7-11(2)20/h10H,4-9H2,1-3H3
InChIKeyRBQOQRRFDPXAGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Propentofylline (CAS 55242-55-2) Procurement Guide: Xanthine-Derived Neuroprotective Agent with PDE Inhibition and Adenosine Transport Blockade


Propentofylline (HWA 285, HOE 285) is a xanthine derivative that functions as a phosphodiesterase (PDE) inhibitor, adenosine transport inhibitor, and non-selective adenosine receptor antagonist [1]. It was clinically investigated for Alzheimer's disease and vascular dementia, with Phase II/III trials demonstrating improvements in cognitive function and cerebral glucose metabolism [2]. Unlike simpler xanthines, propentofylline exhibits a dual mechanism combining PDE inhibition with enhanced extracellular adenosine signaling via nucleoside transporter blockade [3]. The compound remains an important research tool for studying glial modulation, neuroinflammation, and cyclic nucleotide signaling pathways.

Why Pentoxifylline and Other Xanthine Analogs Cannot Substitute for Propentofylline in Research Applications


Despite sharing a xanthine scaffold with pentoxifylline and caffeine, propentofylline cannot be interchanged due to three quantitative distinctions: (1) its marked PDE isoform selectivity profile differs fundamentally from pentoxifylline [1]; (2) it exhibits superior potency as a human acetylcholinesterase (hAChE) inhibitor among tested xanthines [2]; and (3) its functional adenosine modulation differs from both selective adenosine receptor antagonists and other PDE inhibitors [3]. Procurement substitution risks introducing experimental confounds where glial modulation, cAMP signaling, or neuroinflammatory readouts are dependent variables.

Propentofylline Quantitative Differentiation Evidence: Comparator-Based Performance Data


PDE IV Selectivity Distinguishes Propentofylline from Pentoxifylline and Other Xanthines

In a direct comparative study of four xanthine derivatives (pentoxifylline, propentofylline, torbafylline, and albifylline), propentofylline uniquely exhibited marked selectivity toward the rolipram-sensitive PDE IV isoform versus the cGMP-inhibited PDE III [1]. In contrast, the other xanthines inhibited both cAMP-specific isoforms with similar modest potency in the 10⁻⁴ M range [1]. Propentofylline was also the most potent inhibitor across all PDE isoforms tested, with an IC₅₀ of 20 μM against PDE II, whereas torbafylline was the weakest inhibitor overall [1].

phosphodiesterase inhibition cAMP signaling xanthine pharmacology

Superior Human Acetylcholinesterase Inhibition Relative to Pentoxifylline and Caffeine

In a head-to-head in vitro comparison of three xanthine derivatives, propentofylline was identified as the most potent inhibitor of human acetylcholinesterase (hAChE) [1]. The rank order of hAChE inhibitory potency was: propentofylline (IC₅₀ = 6.40 μM) ≤ pentoxifylline (IC₅₀ = 6.60 μM) < caffeine (IC₅₀ = 7.25 μM) [1]. Molecular modeling revealed that pentoxifylline and propentofylline bind to both the catalytic site and peripheral anionic site of hAChE, whereas caffeine binds only to the catalytic site, explaining their enhanced inhibition [1]. All three compounds exhibited selective inhibition of hAChE with no inhibition of human butyrylcholinesterase (hBuChE, IC₅₀ > 50 μM) [1].

acetylcholinesterase inhibition cognitive enhancement cholinergic signaling

Adenosine Transport Inhibition with Pattern-Shifting Purine Release: Functional Distinction from Receptor Antagonists

Propentofylline was directly compared with known adenosine transport inhibitors and adenosine receptor antagonists in rat hippocampal slices [1]. Propentofylline (20-500 μM) increased the release of endogenous and radiolabeled adenosine without increasing total purine overflow—instead shifting the purine release pattern toward adenosine and away from inosine and hypoxanthine [1]. This pattern was shared by the nucleoside transport inhibitor dipyridamole (1 μM) and nitrobenzylthioinosine (1 μM) [1]. In contrast, other xanthines including theophylline (100 μM), 8-cyclopentyltheophylline (10 μM), and torbafylline (300 μM) increased total purine release without altering the release pattern [1].

adenosine transport nucleoside uptake neuroprotection purinergic signaling

Clinical Differentiation: Dementia Trial Endpoint Data with Placebo Comparison

In a multinational, randomized, double-blind, parallel-group 12-month study (n=260), propentofylline (300 mg three times daily) demonstrated statistically significant treatment differences versus placebo across multiple independent assessment domains [1]. For global function measures, propentofylline showed superiority on the Gottfries-Bråne-Steen scale (p=0.001) and Clinical Global Impressions item I (p=0.004) [1]. Cognitive measures improved significantly on the Syndrome Short Test (SKT, p=0.002) and Mini-Mental State Examination (MMSE, p=0.001) [1]. Activities of daily living also favored propentofylline (p=0.002) [1]. In a separate 3-month PET study in mild-to-moderate Alzheimer's disease patients (n=30), propentofylline significantly increased cerebral metabolic response to memory tasks (ANOVA p=0.02) while the placebo group showed significant MMSE decline (p=0.02) [2].

dementia Alzheimer's disease vascular dementia cognitive function

Species-Specific Glial Modulation: Differential TNF-α Inhibition in Rodent vs Human Microglia

A direct comparative in vitro study evaluated propentofylline's effects on LPS-induced proinflammatory responses across multiple cell types and species [1]. Propentofylline blocked TNF-α release in rodent microglia at all tested doses (1-100 μM), but only partially decreased TNF-α (approximately 35%) at the highest concentration (100 μM) in human microglia, macrophages, and THP-1 cells [1]. Furthermore, LPS treatment induced nitrite release in rat microglia and macrophages, which propentofylline effectively blocked, whereas LPS did not induce nitrite in any human cell types tested [1]. Overall, human microglia were less responsive to both LPS stimulation and propentofylline treatment than rodent cells [1].

glial modulation neuroinflammation TNF-α species differences

Comparative Toxicity Profile: Intermediate Cytotoxicity Among Methylxanthines

In a direct comparison of five methylxanthine derivatives (caffeine, pentoxifylline, A802710, propentofylline, and A802715) against human melanoma and squamous cell carcinoma lines, propentofylline exhibited an intermediate toxicity profile [1]. Pentoxifylline and A802710 were the least toxic (TD₅₀ = 3.0-4.0 mM), while A802715 was the most toxic (TD₅₀ = 0.9-1.1 mM) [1]. Propentofylline and caffeine occupied an intermediate position between these extremes [1]. Functionally, in p53 wild-type cells, propentofylline prolonged the G2/M block following irradiation and strongly enhanced suppression of S-phase entry, whereas pentoxifylline effectively abrogated the G2/M block [1]. The N7 propyl substituent common to propentofylline and A802715, versus the N7 methyl group in pentoxifylline and caffeine, correlates with these functional differences [1].

cytotoxicity cancer research cell cycle radiosensitization

Propentofylline Optimal Use Scenarios: Evidence-Based Research Applications


cAMP-Specific PDE IV-Selective Signaling Studies

Researchers requiring a xanthine-based PDE inhibitor with isoform selectivity should utilize propentofylline rather than pentoxifylline. Direct comparative data show that propentofylline uniquely exhibits marked selectivity toward rolipram-sensitive PDE IV versus cGMP-inhibited PDE III, whereas pentoxifylline inhibits both isoforms non-selectively in the 10⁻⁴ M range [1]. Propentofylline also demonstrated superior potency across all PDE isoforms tested (PDE I, II, III, IV), with an IC₅₀ of 20 μM against PDE II [1].

Cholinergic Cognitive Enhancement Models Requiring hAChE Inhibition

For studies investigating xanthine-mediated acetylcholinesterase inhibition, propentofylline offers the highest potency among commonly available xanthine derivatives. Head-to-head data demonstrate propentofylline (hAChE IC₅₀ = 6.40 μM) marginally outperforms pentoxifylline (6.60 μM) and exceeds caffeine (7.25 μM) [1]. All three compounds exhibit selective hAChE inhibition with no hBuChE activity (IC₅₀ > 50 μM) [1], making propentofylline the optimal xanthine tool for AChE-specific cholinergic studies.

Adenosine Transport and Purinergic Signaling Investigations

Propentofylline is uniquely suited for experiments examining adenosine transport inhibition and extracellular adenosine enhancement. In rat hippocampal slice preparations, propentofylline (20-500 μM) functionally behaves like dipyridamole, increasing adenosine release while shifting the purine pattern away from inosine and hypoxanthine—an effect not observed with theophylline, 8-cyclopentyltheophylline, or torbafylline [1]. This pattern-shifting mechanism distinguishes propentofylline from other xanthine derivatives and makes it the compound of choice for studies on nucleoside transport and ischemia-induced purine signaling.

Neurodegenerative Disease Models with Validated Clinical Endpoints

Propentofylline is appropriate for preclinical research programs targeting Alzheimer's disease and vascular dementia pathways, supported by human clinical validation. A 12-month placebo-controlled trial (n=260) demonstrated statistically significant improvements across global function (GBS p=0.001, CGI p=0.004), cognition (SKT p=0.002, MMSE p=0.001), and activities of daily living (p=0.002) [1]. Additionally, a 3-month PET study showed preserved cerebral metabolic response to memory tasks (p=0.02) and protection against MMSE decline (p=0.02) [2]. Researchers should note that propentofylline's glial-modulatory effects exhibit species-specific attenuation in human versus rodent cells, with approximately 35% maximal TNF-α inhibition in human microglia compared to complete blockade in rodent cells at equivalent concentrations [3].

Cancer Cell Cycle and DNA Damage Response Studies

For investigations into methylxanthine-mediated cell cycle regulation and radiosensitization, propentofylline provides a distinct functional profile from pentoxifylline. Direct comparative data show propentofylline prolongs the G2/M block following irradiation and strongly suppresses S-phase entry in p53 wild-type cells, whereas pentoxifylline abrogates the G2/M block [1]. Propentofylline exhibits intermediate cytotoxicity (TD₅₀ between ~1.0 mM and 3.0 mM) compared to pentoxifylline (least toxic, 3.0-4.0 mM) and A802715 (most toxic, 0.9-1.1 mM) [1], enabling researchers to select compounds based on desired toxicity and cell cycle perturbation profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Propentofylline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.